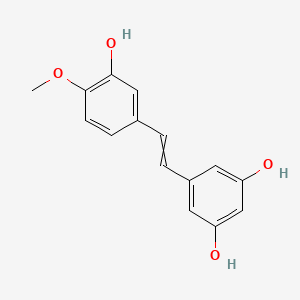
3,3',5-Trihydroxy-4'-methoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3,3’,5-Trihydroxy-4’-methoxystilbene can be synthesized through various methods. One common approach involves the extraction from natural sources such as rhubarb . The aglycone form, rhapontigenin, is considered the biologically active form of rhaponticin . Industrial production methods often involve the use of advanced extraction techniques to isolate the compound from plant materials .
Chemical Reactions Analysis
3,3’,5-Trihydroxy-4’-methoxystilbene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,3’,5-Trihydroxy-4’-methoxystilbene has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases . In biology, it is investigated for its estrogenic and antithrombotic effects . In medicine, it shows promise as an anticancer and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3,3’,5-Trihydroxy-4’-methoxystilbene involves its interaction with various molecular targets and pathways. It is known to inhibit the nuclear factor kappa B (NF-κB) activation, reduce inflammatory cytokine levels, and modulate the activity of cell adhesion molecules and sirtuin 1 (SIRT1) expression . These actions contribute to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
3,3’,5-Trihydroxy-4’-methoxystilbene is similar to other stilbene compounds such as resveratrol and piceatannol . it is unique in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities . Other similar compounds include rhapontigenin, desoxyrhaponticin, and various glucoside derivatives .
Properties
IUPAC Name |
5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHDRYYFAYWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
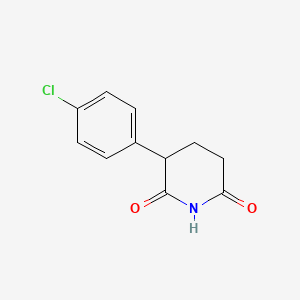
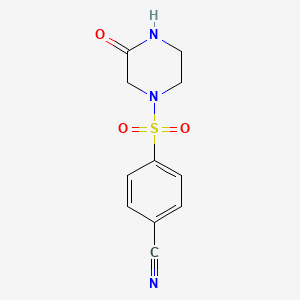

![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

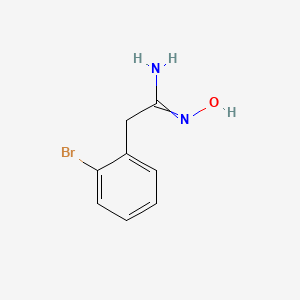

![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)

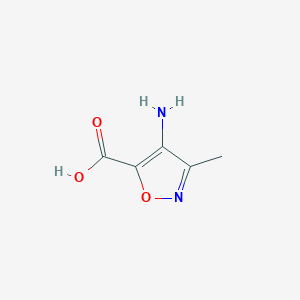
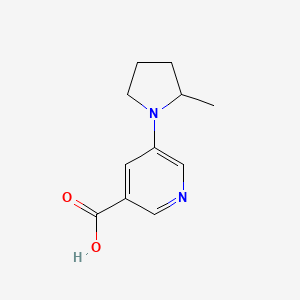
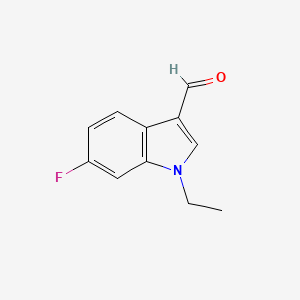
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
